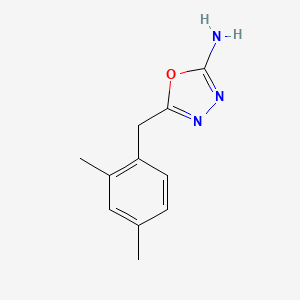

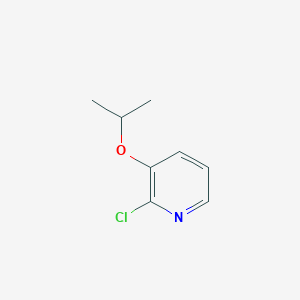

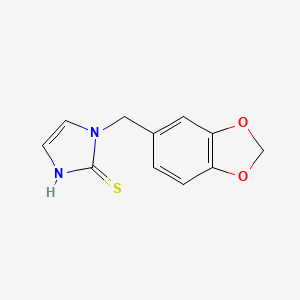

![molecular formula C6H8BrN3 B1517442 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 954239-19-1](/img/structure/B1517442.png)

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Overview

Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a brominated compound with high reactivity, noted for its use in chemical synthesis . It belongs to the tetrahydroimidazopyrazine family, known for their broad-spectrum applications ranging from anticancer to antimicrobial potential . The molecular formula is C6H8BrN3 and the molecular weight is 202.05 .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines involves a combinatorial approach towards a library of BIM molecules . The process includes the use of 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide, K2CO3, and DMF at room temperature for 4 hours, followed by the use of NH4OAc in toluene under reflux for 3 hours .Molecular Structure Analysis

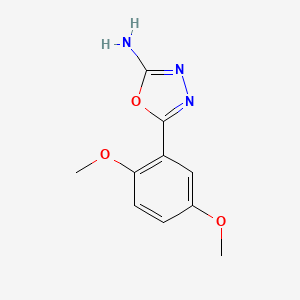

The molecular structure of this compound is represented by the InChI code1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that as a brominated compound, it carries specific properties such as high reactivity .Physical And Chemical Properties Analysis

This compound is an off-white solid . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- A series of imidazo[1,2-alpha]pyrazine derivatives, including ones similar to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, have been synthesized and shown to exhibit uterine-relaxing and antibronchospastic activities, alongside positive chronotropic and inotropic effects on isolated atria due to their phosphodiesterase-inhibiting properties (Sablayrolles et al., 1984).

- The Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized for efficient preparation of 3-aminoimidazo[1,2-a]pyrazine scaffolds, highlighting the compound's relevance in drug synthesis (Baenziger et al., 2017).

Biological and Medicinal Applications

- Imidazo[1,2-a]pyrazine derivatives, including compounds structurally related to this compound, have shown potential in generating antiproliferative agents against various cancer cell lines, indicating their significance in anticancer research (Gomha et al., 2015).

Material Science and Photophysical Properties

- Heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands have been synthesized for potential applications in organic light-emitting devices (OLEDs), showcasing the versatile applications of related heterocyclic compounds in materials science (Stagni et al., 2008).

Catalysis and Organic Synthesis

- Pyrazine-bridged diimidazolium salts have been synthesized for use in palladium-catalyzed Heck-type coupling reactions, demonstrating the utility of imidazo[1,2-a]pyrazine derivatives in facilitating organic transformations (Jahnke et al., 2009).

Mechanism of Action

The tetrahydroimidazo[1,2-a]pyrazine derivatives, including 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, are heterocyclized dipeptides known to preferentially silence Gaq proteins . These compounds are cell-permeable and have been evaluated in a second messenger-based fluorescence assay to analyze the activity of Gaq proteins .

Safety and Hazards

properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUZCPFHOOQLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Br)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80915002 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954239-19-1 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

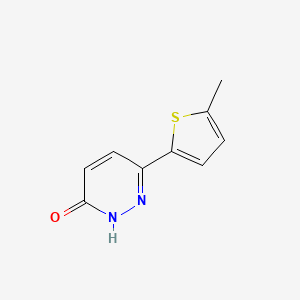

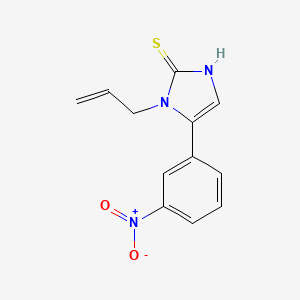

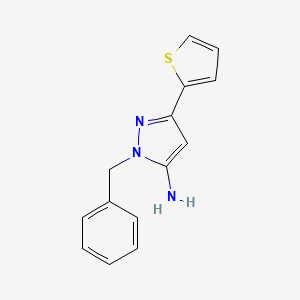

![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol](/img/structure/B1517360.png)